Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by the esterification of the resulting brominated compound with methanol to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyrazine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Lacks the bromine atom at the 3-position.
Uniqueness
Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct reactivity and potential for derivatization. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications .
Properties
CAS No. |
1211011-30-1 |
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Molecular Formula |
C8H10BrN3O2 |
Molecular Weight |
260.09 g/mol |
IUPAC Name |
methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10BrN3O2/c1-14-8(13)6-7(9)12-3-2-10-4-5(12)11-6/h10H,2-4H2,1H3 |
InChI Key |
LGALJOVKDNZLFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2CCNCC2=N1)Br |
Origin of Product |
United States |
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